3,4,5-triethoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide
Overview
Description
3,4,5-triethoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide is a complex organic compound with the molecular formula C24H32N2O4 and a molecular weight of 412.52 g/mol This compound features a benzamide core substituted with three ethoxy groups and a pyrrolidinylmethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.
Substitution with Pyrrolidinylmethyl Group: The next step involves the substitution of the benzamide with a pyrrolidinylmethyl group. This can be achieved by reacting the benzamide with 4-(pyrrolidin-1-ylmethyl)phenylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
3,4,5-triethoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide
- 3-Hydroxy-N-(4-methylphenyl)benzamide
- 3-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
3,4,5-triethoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three ethoxy groups and a pyrrolidinylmethyl phenyl group differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-4-28-21-15-19(16-22(29-5-2)23(21)30-6-3)24(27)25-20-11-9-18(10-12-20)17-26-13-7-8-14-26/h9-12,15-16H,4-8,13-14,17H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJFWDSZDZWXBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)CN3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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